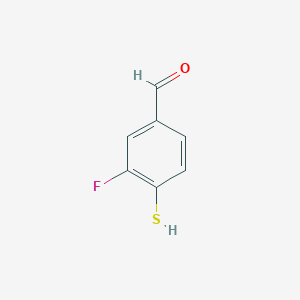
(2-Bromo-1-cyclopropylethyl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-1-cyclopropylethyl)cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom attached to a cyclopropyl group, which is further connected to a cyclopentane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-cyclopropylethyl)cyclopentane can be achieved through several methods. One common approach involves the alkylation of cyclopentane with a brominated cyclopropyl derivative. This reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the cyclopentane and facilitate the nucleophilic substitution reaction with the brominated cyclopropyl compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of transition metal catalysts in a controlled environment can improve the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-1-cyclopropylethyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylcyclopentane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Cyclopropylethylcyclopentanol.
Oxidation: Cyclopropylethylcyclopentanone or cyclopropylethylcyclopentanoic acid.
Reduction: Cyclopropylcyclopentane.
Aplicaciones Científicas De Investigación
(2-Bromo-1-cyclopropylethyl)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2-Bromo-1-cyclopropylethyl)cyclopentane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other compounds. The cyclopentane ring provides a stable framework that can influence the overall stability and reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylcyclopentane: Lacks the bromine atom, making it less reactive in substitution reactions.
Cyclopropylethylcyclohexane: Contains a cyclohexane ring instead of a cyclopentane ring, affecting its conformational stability and reactivity.
Bromocyclopentane: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity .
Uniqueness
(2-Bromo-1-cyclopropylethyl)cyclopentane is unique due to the presence of both a bromine atom and a cyclopropyl group attached to a cyclopentane ring. This combination of structural features imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H17Br |
|---|---|
Peso molecular |
217.15 g/mol |
Nombre IUPAC |
(2-bromo-1-cyclopropylethyl)cyclopentane |
InChI |
InChI=1S/C10H17Br/c11-7-10(9-5-6-9)8-3-1-2-4-8/h8-10H,1-7H2 |
Clave InChI |
KVIMZDBQHUFUBW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(CBr)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)



![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13190144.png)


![4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13190163.png)


![4-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13190193.png)



